
4-(3-Methylbutoxy)benzenesulfonyl chloride
概要
説明
Synthesis Analysis
The synthesis of related benzenesulfonyl chloride derivatives involves interactions with chlorosulfonic acid and various amides or amines. For example, Rublova et al. (2017) describe the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid, showcasing a method that could be adapted for 4-(3-Methylbutoxy)benzenesulfonyl chloride (Rublova et al., 2017).
科学的研究の応用
Synthesis and Molecular Structure
- 4-(3-Methylbutoxy)benzenesulfonyl chloride has been utilized in the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds have been characterized using X-ray crystal diffraction, and their electronic structures have been analyzed using quantum-chemical calculations. This research highlights the compound's utility in the synthesis of complex organic structures and in the study of intramolecular hydrogen bonds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Friedel-Crafts Sulfonylation
- The compound has been employed in Friedel-Crafts sulfonylation reactions. This process involves the sulfonylation of benzene and substituted benzenes, indicating its potential for creating a variety of sulfone compounds, often used in organic synthesis and pharmaceuticals (Nara, Harjani, & Salunkhe, 2001).
Magnetic ROMP-Derived Reagents
- A study reports the use of 4-(3-Methylbutoxy)benzenesulfonyl chloride in developing high-load, recyclable magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride reagents. These reagents demonstrate significant efficiency in methylation/alkylation of various carboxylic acids, showcasing the compound's role in enhancing reaction efficiency and recyclability in organic synthesis (Faisal et al., 2017).
Antibacterial Agents Synthesis
- The compound has been used in synthesizing N-alkyl/aralkyl-N-(3,4- ethylenedioxybenzyl)-4-substituted benzenesulfonamides, which have shown potential as antibacterial agents. This suggests its importance in medicinal chemistry for developing new pharmaceutical compounds (Rehman et al., 2016).
Palladium-Catalysed Arylations
- The compound has been instrumental in palladium-catalysed desulfitative arylations, particularly in coupling reactions with heteroarenes. This application is crucial in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals (Skhiri et al., 2015).
Solid-Phase Synthesis
- It has been used in solid-phase synthesis, particularly in the preparation of polymer-supported benzenesulfonamides. This indicates its role in generating diverse chemical structures, useful in drug discovery and material science (Fülöpová & Soural, 2015).
Development of Large-Scale Preparation
- There's research focused on developing a scalable process for the preparation of derivatives of 4-(3-Methylbutoxy)benzenesulfonyl chloride. This is significant for industrial applications, particularly in large-scale pharmaceutical manufacturing (Meckler & Herr, 2012).
Safety and Hazards
特性
IUPAC Name |
4-(3-methylbutoxy)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-9(2)7-8-15-10-3-5-11(6-4-10)16(12,13)14/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMKMIOBMCHVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylbutoxy)benzenesulfonyl chloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methoxyethyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2483342.png)
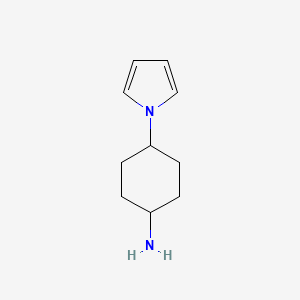
![N-(4-ethylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2483344.png)
![N-[(4-Methoxythian-4-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2483346.png)
![7-(benzylthio)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2483347.png)
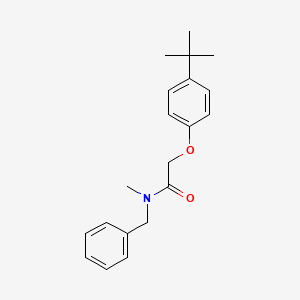
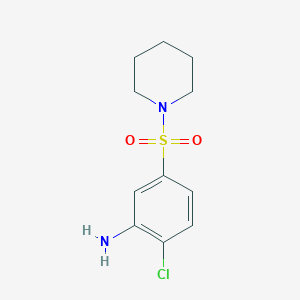
![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B2483354.png)

![1-[4-(2-amino-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B2483358.png)

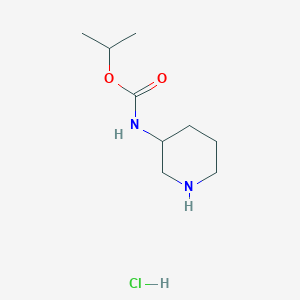
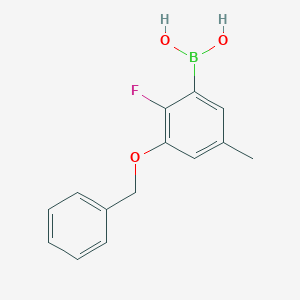
![N-(2,4-difluorobenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2483365.png)